Ganstigmine hydrochloride

Description

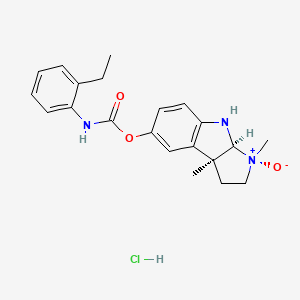

Ganstigmine hydrochloride (CHF-2819) is a carbamate-based acetylcholinesterase (AChE) inhibitor developed for Alzheimer’s disease (AD) therapy. Derived from the natural compound genserine, it exhibits dual mechanisms: (1) reversible inhibition of AChE, enhancing cholinergic neurotransmission, and (2) neuroprotective effects independent of cholinergic activity, as demonstrated in preclinical models . Its structure enables covalent binding to the catalytic serine residue (Ser200) in AChE’s active site, forming a carbamoylated enzyme complex. A critical hydrogen bond between the carbamoyl nitrogen and His440 stabilizes this interaction, prolonging inhibitory activity and reducing enzymatic reactivation rates .

Phase II clinical trials highlighted its oral bioavailability and safety profile, but development was discontinued to prioritize other therapeutic areas . Structural studies (PDB ID: 2BAG) revealed its unique binding mode, distinguishing it from classical carbamate inhibitors like rivastigmine .

Propriétés

Numéro CAS |

412044-92-9 |

|---|---|

Formule moléculaire |

C21H26ClN3O3 |

Poids moléculaire |

403.9 |

Nom IUPAC |

[(3R,3aS,8bS)-3,8b-dimethyl-3-oxido-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate;hydrochloride |

InChI |

InChI=1S/C21H25N3O3.ClH/c1-4-14-7-5-6-8-17(14)23-20(25)27-15-9-10-18-16(13-15)21(2)11-12-24(3,26)19(21)22-18;/h5-10,13,19,22H,4,11-12H2,1-3H3,(H,23,25);1H/t19-,21-,24+;/m0./s1 |

Clé InChI |

CVDHRWXJJRBPFA-IEGNKYQISA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)NC4C3(CC[N+]4(C)[O-])C.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CHF 2819; CHF2819; CHF-2819; Ganstigmine hydrochloride; Ganstigmine HCl. |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Pharmacological Features

Mechanistic Insights :

- Donepezil lacks covalent binding, enabling rapid reversibility and fewer drug-drug interactions .

- Galantamine ’s allosteric modulation enhances acetylcholine binding to nicotinic receptors, providing additional symptomatic benefits .

Pharmacodynamic and Neuroprotective Effects

Table 2: Preclinical and Clinical Findings

Key Findings :

- Ganstigmine uniquely modulates amyloid precursor protein (APP) metabolism, shifting cleavage toward non-amyloidogenic pathways in SH-SY5Y neuroblastoma cells . This contrasts with rivastigmine, which increases soluble APPα without altering Aβ levels .

- Its neuroprotection is linked to Bcl-2 upregulation , a mechanism absent in donepezil and tacrine .

Clinical Development and Limitations

- Ganstigmine : Demonstrated cognitive improvement in Phase II trials but faced discontinuation due to strategic portfolio prioritization .

- Donepezil/Rivastigmine/Galantamine : Approved due to balanced efficacy, tolerability, and commercial viability.

- Tacrine : Withdrawn for hepatotoxicity, underscoring the importance of safety in carbamate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.